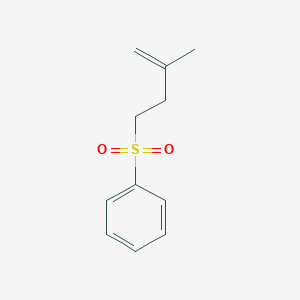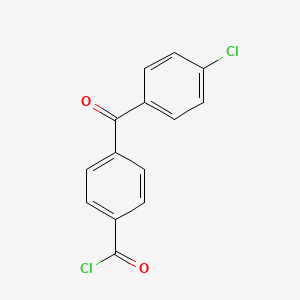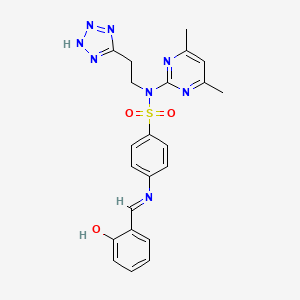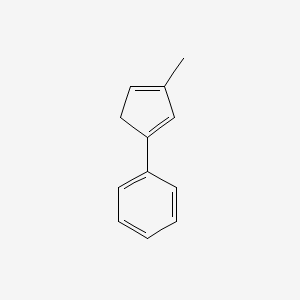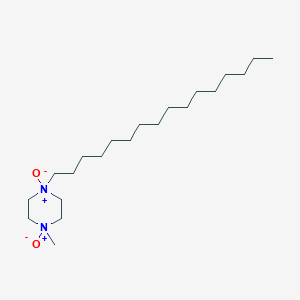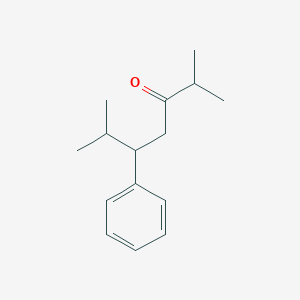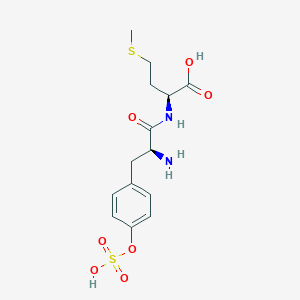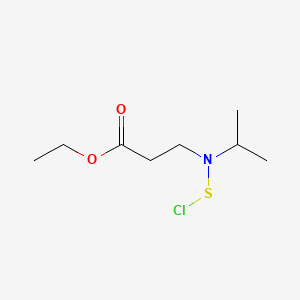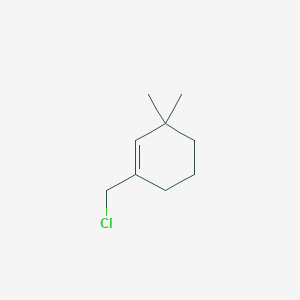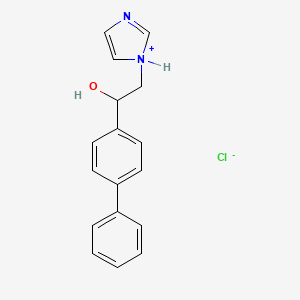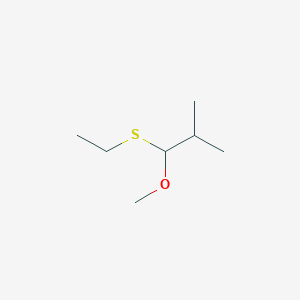
1-(Ethylsulfanyl)-1-methoxy-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfanyl)-1-methoxy-2-methylpropane is an organic compound characterized by the presence of an ethylsulfanyl group, a methoxy group, and a methyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropane with ethylsulfanyl and methoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or ethylsulfanyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or ethyl iodide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or alcohols.
Aplicaciones Científicas De Investigación
1-(Ethylsulfanyl)-1-methoxy-2-methylpropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane exerts its effects involves interactions with specific molecular targets. The ethylsulfanyl and methoxy groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- 1-(Methylsulfanyl)-1-methoxy-2-methylpropane
- 1-(Ethylsulfanyl)-1-ethoxy-2-methylpropane
- 1-(Ethylsulfanyl)-1-methoxy-2-ethylpropane
Uniqueness: 1-(Ethylsulfanyl)-1-methoxy-2-methylpropane is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
78400-80-3 |
|---|---|
Fórmula molecular |
C7H16OS |
Peso molecular |
148.27 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-1-methoxy-2-methylpropane |
InChI |
InChI=1S/C7H16OS/c1-5-9-7(8-4)6(2)3/h6-7H,5H2,1-4H3 |
Clave InChI |
QYZJWCJMALDDBN-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
